molecular formula C10H11N3O2S2 B8772578 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- CAS No. 64824-79-9

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)-

Katalognummer: B8772578
CAS-Nummer: 64824-79-9
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: GKLYGEGLNUHNLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzenesulphonyl group at position 4 and a methylsulphanyl group at position 5, making it a unique and versatile molecule in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The methylsulphanyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The benzenesulphonyl group can be reduced to a benzyl group using strong reducing agents.

    Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, benzyl-substituted compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets. The benzenesulphonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methylsulphanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-2H-pyrazol-3-ylamine: Similar structure but lacks the benzenesulphonyl and methylsulphanyl groups.

    4-Methyl-2H-pyrazol-3-ylamine: Similar core structure but different substituents.

Uniqueness

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64824-79-9

Molekularformel

C10H11N3O2S2

Molekulargewicht

269.3 g/mol

IUPAC-Name

4-(benzenesulfonyl)-3-methylsulfanyl-1H-pyrazol-5-amine

InChI

InChI=1S/C10H11N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13)

InChI-Schlüssel

GKLYGEGLNUHNLL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.